

Yokonoside: A Comprehensive Technical Dossier

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Yokonoside is a glycosidic compound with the chemical name 5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid.[1] This document provides a detailed overview of its chemical structure, properties, and, due to a lack of specific published data, illustrative experimental workflows and potential signaling pathways for investigational purposes. All quantitative data is presented in structured tables, and conceptual diagrams are provided to guide potential research endeavors.

Chemical Structure and Properties

The definitive chemical structure of **Yokonoside** is cataloged in the PubChem database under the compound identifier (CID) 3085046.[1] It is classified as a benzanilide substituted with a beta-D-glucopyranosyl moiety and additional hydroxyl and carboxyl groups.

The core structure consists of two benzoic acid rings linked by an amide bond. One of the benzoic acid moieties is glycosylated with a glucose unit at the 2-position and hydroxylated at the 5-position. The other benzoic acid ring is hydroxylated at the 5-position and features the amide linkage at the 2-position, ortho to a carboxylic acid group.

Table 1: Chemical Identifiers and Descriptors for Yokonoside



Identifier/Descriptor	Value	Source
IUPAC Name	5-hydroxy-2-[[5-hydroxy-2- [(2S,3S,4R,5R,6S)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxybenzoyl]amino]benzoic acid	[1]
Molecular Formula	C20H21NO11	[1]
CAS Number	53823-12-4	[1]
PubChem CID	3085046	[1]
Synonyms	2'-carboxy-4',5-dihydroxy-2- beta-D- glucopyranosyloxybenzanilide	[1]

Table 2: Computed Physicochemical Properties of Yokonoside

Property	Value	Unit	Source
Molecular Weight	451.4	g/mol	[1]
Exact Mass	451.11146049	Da	[1]
Topological Polar Surface Area	206	Ų	[1]
Complexity	663	[1]	
Hydrogen Bond Donor Count	8	[1]	
Hydrogen Bond Acceptor Count	12	[1]	_
Rotatable Bond Count	6	[1]	_

Experimental Protocols (Illustrative)



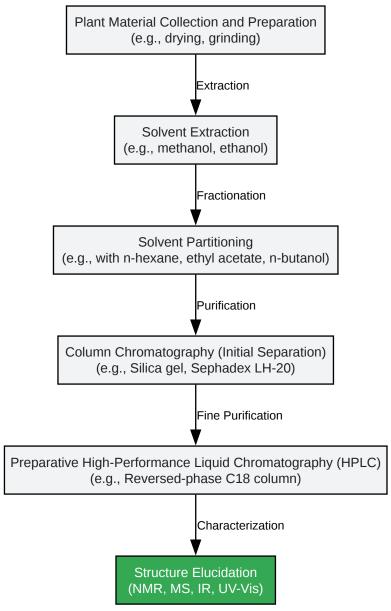
As of the date of this document, specific, peer-reviewed experimental protocols for the isolation, synthesis, or biological characterization of **Yokonoside** are not readily available in the public domain. The following sections provide detailed, illustrative methodologies based on standard practices for natural product chemistry and pharmacology. These are intended to serve as a starting point for researchers.

Hypothetical Isolation and Purification Workflow

This workflow outlines a general procedure for the isolation of a glycosidic compound like **Yokonoside** from a plant source.

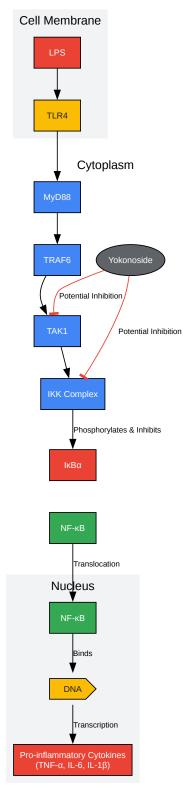


Illustrative Workflow: Isolation and Purification of a Natural Glycoside





Hypothetical Signaling Pathway for Investigation



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References

- 1. Wogonoside inhibits inflammatory cytokine production in lipopolysaccharide-stimulated macrophage by suppressing the activation of the JNK/c-Jun signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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